molecular formula C21H31N9O2 B15011767 3-{(2E)-2-[2,4-bis(4-methylpiperidin-1-yl)-5-nitrobenzylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine

3-{(2E)-2-[2,4-bis(4-methylpiperidin-1-yl)-5-nitrobenzylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine

Cat. No.: B15011767
M. Wt: 441.5 g/mol
InChI Key: ABKGGLNIWRSWJE-YDZHTSKRSA-N
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Description

3-[(2E)-2-{[2,4-BIS(4-METHYLPIPERIDIN-1-YL)-5-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound featuring a triazole ring, a hydrazine moiety, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-{[2,4-BIS(4-METHYLPIPERIDIN-1-YL)-5-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE typically involves multiple steps. One common route includes the condensation of a hydrazine derivative with an aldehyde or ketone to form the hydrazone intermediate. This intermediate is then cyclized to form the triazole ring. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-{[2,4-BIS(4-METHYLPIPERIDIN-1-YL)-5-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives.

Scientific Research Applications

3-[(2E)-2-{[2,4-BIS(4-METHYLPIPERIDIN-1-YL)-5-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2E)-2-{[2,4-BIS(4-METHYLPIPERIDIN-1-YL)-5-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2E)-2-{[2,4-BIS(4-METHYLPIPERIDIN-1-YL)-5-NITROPHENYL]METHYLIDENE}HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE is unique due to its combination of a triazole ring, hydrazine moiety, and nitrophenyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C21H31N9O2

Molecular Weight

441.5 g/mol

IUPAC Name

3-N-[(E)-[2,4-bis(4-methylpiperidin-1-yl)-5-nitrophenyl]methylideneamino]-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C21H31N9O2/c1-15-3-7-27(8-4-15)18-12-19(28-9-5-16(2)6-10-28)20(30(31)32)11-17(18)13-23-25-21-26-24-14-29(21)22/h11-16H,3-10,22H2,1-2H3,(H,25,26)/b23-13+

InChI Key

ABKGGLNIWRSWJE-YDZHTSKRSA-N

Isomeric SMILES

CC1CCN(CC1)C2=CC(=C(C=C2/C=N/NC3=NN=CN3N)[N+](=O)[O-])N4CCC(CC4)C

Canonical SMILES

CC1CCN(CC1)C2=CC(=C(C=C2C=NNC3=NN=CN3N)[N+](=O)[O-])N4CCC(CC4)C

Origin of Product

United States

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